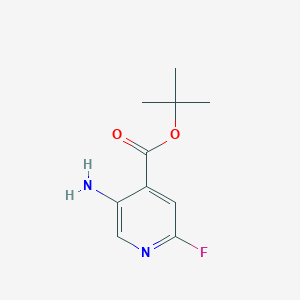
5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde: is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and an aldehyde group. The presence of the difluoromethyl group is particularly significant due to its influence on the compound’s chemical properties and reactivity. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to facilitate the nucleophilic transfer of the difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for the scalable production of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde.
化学反応の分析
Types of Reactions: 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: 5-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid
Reduction: 5-(Difluoromethyl)-1,3-thiazole-2-methanol
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It can serve as a precursor for the synthesis of bioactive molecules and probes for biochemical assays .
Medicine: The difluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and membrane permeability .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, where the incorporation of fluorinated groups can enhance material properties such as hydrophobicity and chemical resistance .
作用機序
The mechanism of action of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde is primarily influenced by the presence of the difluoromethyl group. This group can participate in hydrogen bonding and other interactions with molecular targets, affecting the compound’s reactivity and binding affinity. The aldehyde group can also undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
- 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
- 5-(Chloromethyl)-1,3-thiazole-2-carbaldehyde
- 5-(Bromomethyl)-1,3-thiazole-2-carbaldehyde
Comparison: 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group is less electronegative than the trifluoromethyl group, resulting in different reactivity and interaction profiles. Additionally, the difluoromethyl group can form stronger hydrogen bonds compared to halomethyl groups, influencing the compound’s biological activity and stability .
特性
分子式 |
C5H3F2NOS |
|---|---|
分子量 |
163.15 g/mol |
IUPAC名 |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C5H3F2NOS/c6-5(7)3-1-8-4(2-9)10-3/h1-2,5H |
InChIキー |
OYZOTEDPXXTMBD-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)C=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)
![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)
![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B15308724.png)


![[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)

![1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B15308755.png)
![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)

![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)



